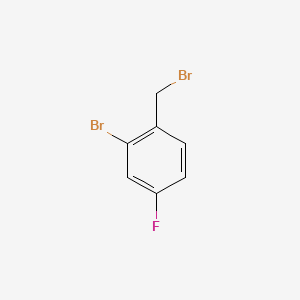

2-Bromo-4-fluorobenzyl bromide

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves the use of halodeboronation reactions, as demonstrated in the facile synthesis of 2-bromo-3-fluorobenzonitrile . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide shows the use of commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, indicating that halogenated benzyl compounds can be synthesized from readily available starting materials . The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine via diazotization and bromination also highlights the versatility of bromination reactions in creating complex halogenated structures .

Molecular Structure Analysis

The molecular structure of halogenated benzyl compounds can be determined using X-ray diffraction techniques, as seen in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole . Computational studies using density functional theory (DFT) are also employed to predict and compare molecular structures, as demonstrated in the analysis of 2-fluoro-4-bromobenzaldehyde . These methods provide detailed insights into the geometric and electronic structure of halogenated aromatic compounds.

Chemical Reactions Analysis

Halogenated benzyl compounds can participate in various chemical reactions. For instance, the 2-bromobenzylidene group has been used as a protecting/radical-translocating group for 1,6-hydrogen transfer reactions . The synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through the Wittig-Horner reaction also exemplifies the reactivity of brominated benzyl compounds in forming new carbon-carbon double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzyl compounds are influenced by their molecular structure. The study of 2-fluoro-4-bromobenzaldehyde revealed that the presence of halogen atoms affects the compound's conformational preferences and rotational barriers . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene indicate that halogenated benzyl compounds can exhibit interesting photophysical characteristics, such as aggregation-induced emission (AIE) . Additionally, the synthesis and characterization of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide suggest potential applications in medicinal chemistry, possibly as anticancer agents .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Reactions:

- Debbabi et al. (2005) explored the alkylation of sulfamic esters with 4-fluorobenzyl bromide, yielding either N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005).

- Jing and Img (2003) reported the synthesis of two complexes involving 4-bromo-2-fluorobenzyl pyridinium and pyrazinium, highlighting the influence of cation size and nature on intermolecular interactions (Jing & Img, 2003).

Material Science and Crystallography:

- Mohideen et al. (2017) synthesized 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, with potential as an anticancer agent, and analyzed its crystal structure (Mohideen et al., 2017).

- Ni et al. (2005) characterized two ion-pair complexes, highlighting their structural and magnetic properties (Ni et al., 2005).

Nuclear Medicine and Imaging:

- Zaitsev et al. (2002) developed procedures for synthesizing fluorobenzyl bromides, used as intermediates in asymmetric synthesis of fluorinated α-amino acids for PET imaging (Zaitsev et al., 2002).

- Ermert et al. (2004) compared methods for preparing 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in PET imaging (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Chemical Education and Spectroscopy:

- Hein et al. (2015) described a Grignard experiment for undergraduate courses, where 1-bromo-4-fluorobenzene's reactivity was analyzed using NMR and computational modeling (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

Organic Chemistry and Protective Groups:

- Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, using a derivative of benzyl bromide, which offers stability under oxidizing conditions (Crich, Li, & Shirai, 2009).

Safety And Hazards

2-Bromo-4-fluorobenzyl bromide is considered hazardous. It is classified as Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Irrit. 2, and Skin Corr. 1B . It is combustible and causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2-bromo-1-(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLUIZXBWYUFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443823 | |

| Record name | 2-Bromo-4-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluorobenzyl bromide | |

CAS RN |

61150-57-0 | |

| Record name | 2-Bromo-1-(bromomethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61150-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.